Technical Guide: Spectroscopic Profiling of 5-Cyclopropyl-1,3-oxazole-4-carboxylic Acid
Technical Guide: Spectroscopic Profiling of 5-Cyclopropyl-1,3-oxazole-4-carboxylic Acid
Executive Summary
Compound: 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid CAS: 917828-31-0 Molecular Formula: C7H7NO3 Molecular Weight: 153.14 g/mol [1]
This technical guide provides a comprehensive spectroscopic analysis of 5-cyclopropyl-1,3-oxazole-4-carboxylic acid, a privileged scaffold in medicinal chemistry utilized for GABA-A receptor modulation and anti-inflammatory therapeutics. This document synthesizes mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) data to establish a self-validating analytical workflow for researchers.
Part 1: Structural Analysis & Theoretical Basis[2]
The 1,3-oxazole ring serves as a bioisostere for amide bonds and phenyl rings in drug discovery, offering improved metabolic stability. The 4-carboxylic acid moiety provides a handle for further functionalization (e.g., amide coupling), while the 5-cyclopropyl group introduces specific steric constraints and lipophilicity without excessive molecular weight.
Analytical Workflow
The following diagram outlines the logical flow for validating this compound, moving from crude synthesis to high-purity structural confirmation.
Figure 1: Step-by-step analytical workflow for structural validation of the oxazole intermediate.
Part 2: Mass Spectrometry (MS) Profiling
Mass spectrometry is the first line of defense in verifying the synthesis of the oxazole core. Due to the carboxylic acid functionality, Electrospray Ionization (ESI) is the preferred method.
Ionization Characteristics[3][4][5]
-
Ionization Mode: ESI (+) and ESI (-)
-
Solvent System: Methanol/Water + 0.1% Formic Acid
-
Parent Ion:
-
[M+H]+: 154.1 m/z (Positive Mode)
-
[M-H]-: 152.1 m/z (Negative Mode)
-
Fragmentation Logic
Under Collision-Induced Dissociation (CID), the molecule undergoes characteristic losses. The most distinct pathway involves the decarboxylation of the acid and the cleavage of the cyclopropyl ring.
Figure 2: Predicted MS fragmentation pathway for 5-cyclopropyl-1,3-oxazole-4-carboxylic acid.
Part 3: Infrared (IR) Spectroscopy
FT-IR provides rapid confirmation of the oxidation state (carboxylic acid) and the integrity of the oxazole ring.
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
| O-H Stretch | 2500–3300 | Broad, Med | Carboxylic acid O-H (H-bonded dimer). |
| C-H (Cyclopropyl) | 3010–3090 | Weak, Sharp | Characteristic cyclopropyl C-H stretching (distinct from alkyl). |
| C=O Stretch | 1680–1710 | Strong | Carboxylic acid carbonyl. |
| C=N / C=C | 1580–1620 | Medium | Oxazole ring skeletal vibrations. |
| C-O Stretch | 1210–1320 | Strong | C-O bond of the acid. |
Technical Insight: The presence of the cyclopropyl C-H stretch above 3000 cm⁻¹ is a critical diagnostic feature that distinguishes this compound from isopropyl or propyl analogs.
Part 4: Nuclear Magnetic Resonance (NMR) Characterization
NMR is the definitive method for structural proof. Due to the poor solubility of free carboxylic acids in non-polar solvents and the potential for dimerization, DMSO-d6 is the recommended solvent.
1H NMR Data (400 MHz, DMSO-d6)
Reference values derived from analogous oxazole-4-carboxylic acids.
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment |
| COOH | 12.50 – 13.00 | Broad Singlet | 1H | - | Acidic proton (may be invisible if wet). |
| H-2 | 8.10 – 8.40 | Singlet | 1H | - | Oxazole C2-H (Deshielded by N and O). |
| CH | 2.60 – 2.85 | Multiplet | 1H | J ≈ 6-8 Hz | Cyclopropyl methine (attached to oxazole). |
| CH₂ | 1.05 – 1.20 | Multiplet | 2H | - | Cyclopropyl methylene (cis/trans overlap). |
| CH₂ | 0.90 – 1.05 | Multiplet | 2H | - | Cyclopropyl methylene. |
Interpretation Guide:
-
The H-2 Singlet: This is the "anchor" signal. If this singlet is absent or split, the oxazole ring has not formed correctly.
-
Cyclopropyl Pattern: Look for the characteristic high-field multiplets (0.9–1.2 ppm). The methine proton is significantly deshielded (~2.7 ppm) compared to a standard alkyl chain due to the aromatic ring current of the oxazole.
13C NMR Data (100 MHz, DMSO-d6)
| Position | Shift (δ ppm) | Carbon Type | Assignment |
| C=O | 162.0 – 164.0 | Quaternary | Carboxylic acid carbonyl. |
| C-5 | 158.0 – 160.0 | Quaternary | Oxazole C5 (attached to cyclopropyl). |
| C-2 | 150.0 – 152.0 | CH | Oxazole C2 (between N and O). |
| C-4 | 128.0 – 130.0 | Quaternary | Oxazole C4 (attached to COOH). |
| CH (Cyclo) | 7.5 – 9.0 | CH | Cyclopropyl methine. |
| CH₂ (Cyclo) | 6.0 – 8.0 | CH₂ | Cyclopropyl methylenes (often overlapping). |
Part 5: Experimental Protocols
Protocol 1: Sample Preparation for NMR
To ensure high-resolution spectra without line broadening due to aggregation:
-
Solvent Choice: Use DMSO-d6 (99.9% D). CDCl3 is often insufficient for free carboxylic acids due to solubility issues and dimerization.
-
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
-
Acid Exchange: If the COOH peak is broad or interferes with integration, add 1 drop of D2O to the NMR tube. Shake and re-run. The COOH signal will disappear (exchange with D), confirming its identity.
Protocol 2: LC-MS Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 220 nm (amide/acid absorption) and 254 nm (aromatic).
References
-
PubChem. (n.d.).[1] 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Beilstein Journals. (2017). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates.[2] Beilstein J. Org. Chem. Retrieved from [Link]
- Google Patents. (2001). Process for the preparation of cyclopropyl carboxylic acid esters and derivatives (WO2001092200A1).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for Oxazole/Cyclopropyl shift logic).
-
Chem-Impex. (n.d.). 1,3-Oxazole-4-carboxylic acid Product Page.[3][4][5] Retrieved from [Link]
